Carbimazole

Vue d'ensemble

Description

Le carbimazole est un agent antithyroïdien principalement utilisé pour traiter l’hyperthyroïdie et la thyrotoxicose. Il s’agit d’un promédicament qui est métabolisé en méthimazole, responsable de son activité antithyroïdienne . Le this compound agit en diminuant l’absorption et la concentration de l’iode inorganique par la glande thyroïde, réduisant ainsi la formation des hormones thyroïdiennes triiodothyronine (T3) et thyroxine (T4) .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : Le carbimazole peut être synthétisé par réaction de l’éthyl 3-méthyl-2-thioimidazoline-1-carboxylate avec des réactifs appropriés dans des conditions contrôlées . Le processus implique la formation d’un cycle thioimidazoline, qui est crucial pour son activité biologique.

Méthodes de production industrielle : Dans les milieux industriels, le this compound est produit en optimisant les conditions réactionnelles pour garantir un rendement et une pureté élevés. Cela implique un contrôle précis de la température, du pH et du temps de réaction. Le produit final est ensuite purifié à l’aide de techniques telles que la recristallisation et la chromatographie .

Analyse Des Réactions Chimiques

Types de réactions : Le carbimazole subit diverses réactions chimiques, notamment :

Oxydation : Le this compound peut être oxydé pour former du méthimazole, son métabolite actif.

Réduction : Dans certaines conditions, le this compound peut être réduit en son dérivé thiol correspondant.

Substitution : Le this compound peut participer à des réactions de substitution, en particulier impliquant le cycle imidazole.

Réactifs et conditions courants :

Oxydation : Peroxyde d’hydrogène (H2O2) ou autres agents oxydants.

Réduction : Borohydrure de sodium (NaBH4) ou hydrure de lithium aluminium (LiAlH4).

Substitution : Divers nucléophiles dans des conditions acides ou basiques.

Principaux produits :

Oxydation : Méthimazole.

Réduction : Dérivés thiols.

Substitution : Divers dérivés imidazole substitués.

4. Applications de la recherche scientifique

Le this compound a une large gamme d’applications dans la recherche scientifique :

Chimie : Utilisé comme composé modèle pour étudier la réactivité des dérivés de l’imidazole.

Biologie : Étudié pour ses effets sur la synthèse et la régulation des hormones thyroïdiennes.

Médecine : Largement utilisé dans le traitement de l’hyperthyroïdie et de la thyrotoxicose.

Industrie : Employé dans la synthèse d’autres composés pharmaceutiques et comme étalon de référence en chimie analytique.

Applications De Recherche Scientifique

Carbimazole has a wide range of applications in scientific research:

Mécanisme D'action

Le carbimazole exerce ses effets en inhibant l’enzyme thyroperoxydase, qui est essentielle pour l’iodation et le couplage des résidus de tyrosine sur la thyroglobuline . Cette inhibition réduit la production des hormones thyroïdiennes T3 et T4. Une fois absorbé, le this compound est rapidement converti en méthimazole, qui est la forme active responsable de son activité antithyroïdienne .

Composés similaires :

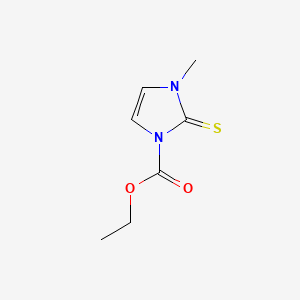

Méthimazole : Le métabolite actif du this compound, utilisé directement dans certaines régions.

Propylthiouracile : Un autre médicament antithyroïdien utilisé pour traiter l’hyperthyroïdie.

Comparaison :

Méthimazole vs. This compound : Le méthimazole est la forme active du this compound. Alors que le this compound est un promédicament, le méthimazole est administré directement dans certaines régions.

Propylthiouracile vs. This compound : Les deux médicaments inhibent la synthèse des hormones thyroïdiennes, mais le propylthiouracile inhibe également la conversion périphérique de la T4 en T3.

La caractéristique unique du this compound est sa conversion en méthimazole, ce qui permet une libération plus contrôlée du composé actif .

Comparaison Avec Des Composés Similaires

Methimazole: The active metabolite of carbimazole, used directly in some regions.

Propylthiouracil: Another antithyroid drug used to treat hyperthyroidism.

Comparison:

Methimazole vs. This compound: Methimazole is the active form of this compound. While this compound is a pro-drug, methimazole is administered directly in some regions.

Propylthiouracil vs. This compound: Both drugs inhibit thyroid hormone synthesis, but propylthiouracil also inhibits the peripheral conversion of T4 to T3.

This compound’s unique feature is its conversion to methimazole, allowing for a more controlled release of the active compound .

Propriétés

IUPAC Name |

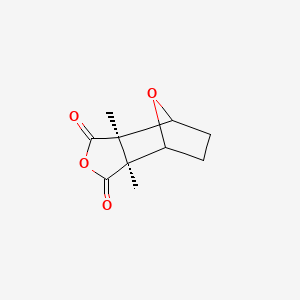

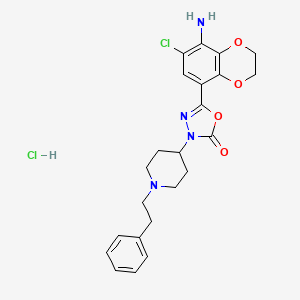

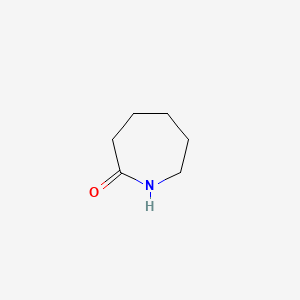

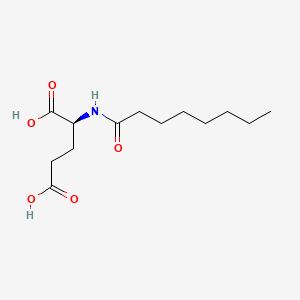

ethyl 3-methyl-2-sulfanylideneimidazole-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O2S/c1-3-11-7(10)9-5-4-8(2)6(9)12/h4-5H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFOYWRHIYXMDOT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1C=CN(C1=S)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9022736 | |

| Record name | Carbimazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9022736 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Carbimazole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014533 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

3.14e+00 g/L | |

| Record name | Carbimazole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014533 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

Carbimazole is an aitithyroid agent that decreases the uptake and concentration of inorganic iodine by thyroid, it also reduces the formation of di-iodotyrosine and thyroxine. Once converted to its active form of methimazole, it prevents the thyroid peroxidase enzyme from coupling and iodinating the tyrosine residues on thyroglobulin, hence reducing the production of the thyroid hormones T3 and T4. | |

| Record name | Carbimazole | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00389 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

22232-54-8 | |

| Record name | Carbimazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22232-54-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Carbimazole [INN:BAN:DCF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022232548 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Carbimazole | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00389 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Carbimazole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758966 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Carbimazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9022736 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Carbimazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.762 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CARBIMAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8KQ660G60G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Carbimazole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014533 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

123.5 °C | |

| Record name | Carbimazole | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00389 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Carbimazole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014533 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does Carbimazole exert its antithyroid effect?

A1: this compound itself is a prodrug, rapidly metabolized into Methimazole, the active antithyroid agent. Methimazole acts by inhibiting thyroid peroxidase, a key enzyme involved in thyroid hormone synthesis. [, ]

Q2: Can you elaborate on the role of thyroid peroxidase in thyroid hormone production?

A2: Thyroid peroxidase catalyzes the iodination of tyrosine residues within thyroglobulin, a precursor protein. This iodination is essential for the formation of the thyroid hormones Triiodothyronine (T3) and Thyroxine (T4). [, ]

Q3: What are the downstream consequences of inhibiting thyroid peroxidase?

A3: By inhibiting thyroid peroxidase, Methimazole disrupts the production of T3 and T4, leading to a decrease in circulating thyroid hormone levels. This effectively reduces thyroid gland activity, hence its use in treating hyperthyroidism. [, , , ]

Q4: What is the molecular formula and weight of this compound?

A4: this compound has the molecular formula C7H10N2O2S and a molecular weight of 186.23 g/mol. []

Q5: Is there any spectroscopic data available for this compound?

A5: Yes, this compound can be analyzed using various spectroscopic techniques, including UV-Vis spectrophotometry. It exhibits a characteristic absorbance peak around 291 nm. []

Q6: What is known about the stability of this compound in different formulations?

A6: The stability of this compound can be influenced by factors like pH, temperature, and excipients used in formulations. Research is ongoing to develop stable and bioavailable formulations, including controlled-release tablets. [, , ]

Q7: Have there been any computational studies on this compound?

A8: Yes, computational chemistry techniques like QSAR (Quantitative Structure-Activity Relationship) modeling have been employed to investigate the relationship between the structure of this compound analogs and their antithyroid activity. [, ]

Q8: How do structural modifications of this compound impact its antithyroid activity?

A9: Studies exploring the SAR of this compound analogs have revealed that specific structural features are crucial for its interaction with thyroid peroxidase and its inhibitory activity. Modifications to these key regions can significantly alter its potency and selectivity. [, , ]

Q9: What are the challenges in formulating stable this compound products?

A10: this compound's stability can be affected by various factors. Formulation scientists are continuously exploring strategies to overcome these challenges and develop formulations that ensure its stability, solubility, and bioavailability, such as controlled-release tablets for once-daily dosing in cats. [, , ]

Q10: Are there specific SHE (Safety, Health, and Environment) regulations regarding this compound handling and disposal?

A11: Yes, due to its pharmacological activity and potential environmental impact, this compound handling and disposal are subject to specific SHE regulations. Researchers and manufacturers must adhere to strict guidelines to minimize risks and ensure responsible practices. [, ]

Q11: What is the ADME profile of this compound?

A12: this compound is rapidly absorbed after oral administration and extensively metabolized, primarily in the liver, to its active form, Methimazole. It is then excreted mainly in urine. [, ]

Q12: How do food intake and other factors influence the pharmacokinetics of this compound?

A13: Studies have shown that food intake can enhance the absorption of this compound. Other factors like age, liver function, and concurrent medications can also influence its pharmacokinetic parameters. []

Q13: What in vitro models are used to study the effects of this compound?

A14: Cell-based assays utilizing thyroid cell lines are employed to investigate the direct effects of this compound and Methimazole on thyroid hormone synthesis and cell proliferation. [, ]

Q14: What animal models are relevant for studying this compound's effects?

A15: Rodent models, particularly rats, are commonly used to study the in vivo effects of this compound on thyroid function, morphology, and potential toxicity. [, , , , , , , , ]

Q15: Are there known mechanisms of resistance to this compound?

A16: While resistance to this compound is considered rare, factors like non-compliance with treatment and individual variability in drug metabolism can influence its effectiveness. [, ]

Q16: What are the known adverse effects associated with this compound use?

A17: While generally considered safe, this compound can cause side effects. For detailed information on potential adverse effects, please consult relevant medical literature and prescribing information. [, , , , , , , , , ]

Q17: Are there efforts to develop targeted drug delivery systems for this compound?

A18: Researchers are exploring innovative drug delivery approaches, such as transdermal formulations, to improve patient compliance and potentially reduce systemic side effects. []

Q18: Are there any biomarkers to monitor this compound treatment response?

A19: Thyroid function tests, including serum levels of T3, T4, and TSH, are routinely used to monitor treatment response and adjust this compound dosage. [, , , ]

Q19: What analytical methods are used to quantify this compound and Methimazole?

A20: High-Performance Liquid Chromatography (HPLC) coupled with various detection methods, such as UV-Vis spectrophotometry, is widely used for the accurate quantification of this compound and Methimazole in biological samples and pharmaceutical formulations. [, ]

Q20: How do the dissolution properties of this compound formulations affect its bioavailability?

A22: The dissolution rate of this compound tablets significantly influences its absorption and therapeutic efficacy. Different formulations, including controlled-release systems, are designed to optimize its dissolution profile and bioavailability. []

Q21: What quality control measures are implemented in this compound manufacturing?

A24: Stringent quality control measures are employed throughout the manufacturing process, from raw material sourcing to final product release, to ensure the consistency, safety, and efficacy of this compound. []

Q22: Can this compound elicit immunological responses?

A25: While uncommon, this compound can potentially induce immunological responses, including hypersensitivity reactions. Monitoring for such responses is crucial during therapy. []

Q23: Does this compound interact with drug transporters?

A26: Research suggests that this compound may interact with specific drug transporters, influencing its absorption, distribution, and elimination. Further studies are needed to elucidate the clinical relevance of these interactions. []

Q24: What is known about the biocompatibility of this compound?

A28: Studies have focused on assessing the potential toxicity of this compound, particularly in relation to its effects on various organs. While generally considered safe at therapeutic doses, adverse effects can occur. []

Q25: Are there alternative treatments for conditions where this compound is used?

A29: Yes, other antithyroid drugs like Propylthiouracil are available. The choice of treatment depends on individual patient factors and clinical judgment. Radioactive iodine therapy and surgery are also options for certain cases. [, , ]

Q26: Are there specific guidelines for the recycling and disposal of this compound?

A30: As with many pharmaceuticals, improper disposal of this compound can contribute to environmental contamination. Proper waste management practices and potential recycling strategies are essential to minimize its ecological impact. []

Q27: What research infrastructure and resources are important for this compound research?

A31: Advanced analytical techniques like HPLC and mass spectrometry, cell culture facilities, and animal models are essential for ongoing this compound research. Collaborative efforts and data sharing platforms facilitate scientific advancements in this field. []

Q28: What are some key milestones in the history of this compound research?

A32: The discovery of this compound and its subsequent introduction as an antithyroid therapy marked a significant advancement in the treatment of hyperthyroidism. Ongoing research continues to optimize its use and explore new therapeutic applications. []

Q29: How does this compound research intersect with other scientific disciplines?

A33: this compound research involves a multidisciplinary approach, integrating knowledge from endocrinology, pharmacology, medicinal chemistry, toxicology, and environmental science. This collaborative approach drives innovation and comprehensive understanding. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.